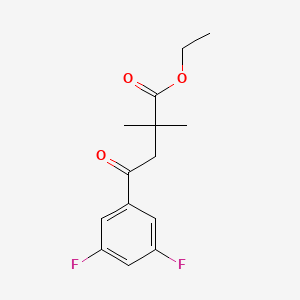

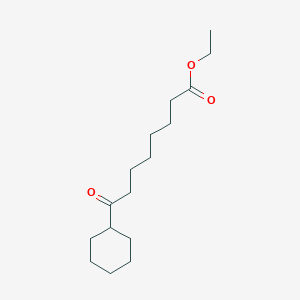

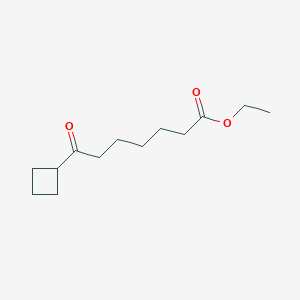

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate appears to be a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions3. However, the specific synthesis process for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is not readily available in the sources I found.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods4. However, the specific molecular structure analysis for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is not provided in the sources I found.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied5. However, specific chemical reactions involving Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not mentioned in the sources I found.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods9. However, the specific physical and chemical properties of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not provided in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has been involved in the synthesis and crystal structure analysis of complex compounds. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been studied, revealing insights into the structural properties of similar ethyl ester compounds (Hu Yang, 2009).

Reactivity and Chemical Behavior

- Research on the reactivity of ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and similar compounds has led to discoveries of novel reactions and products. For example, the reaction of hydrogen peroxide with ethyl 4-oxovalerate yielded ethyl 4,4-dihydroperoxyvalerate, highlighting the compound's potential in chemical synthesis (R. Cubbon & C. Hewlett, 1968).

Advanced Oxidation Processes

- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has been studied in the context of advanced oxidation processes for wastewater treatment. The study of similar compounds like 2,4-dichlorophenoxyacetic acid revealed transient products during mineralization, offering insights into the degradation pathways and environmental implications (Yunfu. Sun & J. Pignatello, 1993).

Anticancer Research

- Ethyl esters related to ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate have been synthesized and evaluated for their potential anticancer properties. A study on novel 1,2,4-triazolin-3-one derivatives showed significant activity against various human tumor cell lines, indicating the potential of such compounds in cancer research (P. Kattimani et al., 2013).

Polymorphism and Pharmaceutical Development

- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate’s analogs have been characterized for polymorphic forms in pharmaceutical development. This includes studies on spectroscopic and diffractometric techniques to understand the subtle structural differences crucial for drug formulation (F. Vogt et al., 2013).

Crystal and Molecular Structure Studies

- Detailed structural studies, such as crystal and molecular structure analysis of compounds similar to ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, have been conducted. These studies provide valuable information on molecular interactions and stability, which is important for understanding the properties and potential applications of such compounds (D. Achutha et al., 2017).

Safety And Hazards

Orientations Futures

The future directions of research on a compound can depend on many factors, including its potential applications in fields like medicine or materials science12. However, specific future directions for research on Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not provided in the sources I found.

Please note that this information is based on the limited sources available and may not fully address your query. For more detailed information, you may want to consult a specialist or conduct further research.

Propriétés

IUPAC Name |

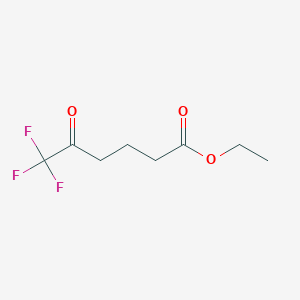

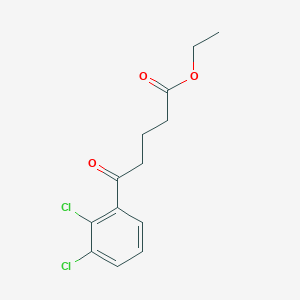

ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVRXUCTWJXLNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645741 |

Source

|

| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | |

CAS RN |

898777-87-2 |

Source

|

| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.